molecular formula C5H10N2O B1308644 1-Methylpiperazin-2-one CAS No. 59702-07-7

1-Methylpiperazin-2-one

Cat. No.: B1308644
CAS No.: 59702-07-7
M. Wt: 114.15 g/mol
InChI Key: KJCIMSSFGUGTGA-UHFFFAOYSA-N
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Description

1-Methylpiperazin-2-one, also known as 1-methylpiperazine (1-MP) or 1-methylpiperazin-2-ol (1-MPA), is an organic compound composed of a piperazine ring and a methyl group attached to the nitrogen atom. It is a colorless, odorless, hygroscopic solid with a melting point of 79–81 °C. 1-MP is soluble in water, alcohol, and most organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a corrosion inhibitor.

Scientific Research Applications

Crystal Structure Analysis

1-Methylpiperazin-2-one derivatives have been utilized in crystal structure analysis. For instance, research conducted by Ozbey, Kuş, and Göker (2001) focused on the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a compound demonstrating significant biological activities. This study was crucial in establishing the molecular conformation and validating the chemical and spectral analysis through x-ray crystallographic analysis (Ozbey, Kuş, & Göker, 2001).

Supramolecular Chemistry

Yu et al. (2015) investigated the role of 1-Methylpiperazine in forming multi-component hydrogen-bonding salts with aromatic carboxylic acids. This work highlighted the molecule's utility in directing crystals to three-dimensional structures through robust hydrogen-bond interactions, playing a significant role in developing novel supramolecular architectures (Yu et al., 2015).

Anticancer Research

Research by Shareef et al. (2016) on thiophene-2-carboxaldehyde derivatives, which include 1-methylpiperazine, demonstrated their potential in anticancer activity. The study explored their binding characteristics and pharmacokinetic mechanisms, offering insights into novel compounds for cancer treatment (Shareef et al., 2016).

Medicinal Chemistry

The work of Weiler et al. (2014) on the synthesis of nicotinonitriles, involving 1-methylpiperazin-1-yl, for treating multiple sclerosis, signifies the molecule's role in developing new pharmaceuticals. This research emphasizes the therapeutic potential of targeting specific biological pathways (Weiler et al., 2014).

Analytical Chemistry

In analytical chemistry, this compound derivatives have been employed in various methodologies. For instance, Nene et al. (1998) developed a gas chromatography method using 1-diethylcarbamyl-4-methylpiperazine for quantifying diethylcarbamazine in blood, demonstrating the compound's utility in sensitive analytical techniques (Nene, Anjaneyulu, & Rajagopalan, 1998).

Safety and Hazards

1-Methylpiperazin-2-one poses serious health risks, including liver damage, skin burns, and allergic reactions . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methylpiperazin-2-one plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This interaction can lead to the formation of hydroxylated metabolites, which are more water-soluble and can be easily excreted from the body . Additionally, this compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of certain protein kinases, which are involved in cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells. Furthermore, this compound can affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in cellular metabolism and gene expression. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression and thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including changes in cell proliferation and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular signaling pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions convert this compound into more polar metabolites that can be further processed in phase II metabolism. In phase II metabolism, these metabolites undergo conjugation reactions with endogenous molecules such as glucuronic acid, sulfate, or glutathione, increasing their water solubility and facilitating their excretion from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.

Properties

IUPAC Name

1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCIMSSFGUGTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402847
Record name 1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-07-7
Record name 1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-piperazinone hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-tert-Butoxycabonyl-4-methyl-3-oxopiperazine (3.87 g) was dissolved in trifluoroacetic acid (80 ml), and the mixture stirred at ambient temperature for 2 hours. Solvent was evaporated to give 1-methyl-2-oxopiperazine as a trifluoroacetate salt, with some excess trifluoroacetic acid.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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